molecular formula C20H18F3N3O B2812905 N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-2-(naphthalen-1-yl)acetamide CAS No. 1421585-34-3

N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-2-(naphthalen-1-yl)acetamide

Cat. No.: B2812905
CAS No.: 1421585-34-3
M. Wt: 373.379
InChI Key: NFBMICITIYKNHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-2-(naphthalen-1-yl)acetamide is a complex organic compound characterized by its unique structure, which includes a pyrimidine ring substituted with methyl and trifluoromethyl groups, and a naphthalene moiety linked via an acetamide bridge

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-2-(naphthalen-1-yl)acetamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrimidine ring, followed by the introduction of the methyl and trifluoromethyl groups. The naphthalene moiety is then attached through an acetamide linkage. Key steps may include:

    Formation of the pyrimidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Substitution reactions: Introduction of the methyl and trifluoromethyl groups using reagents such as methyl iodide and trifluoromethyl iodide.

    Coupling reactions: The naphthalene moiety is introduced via coupling reactions, often using palladium-catalyzed cross-coupling techniques.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the development of scalable purification techniques such as crystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene moiety, leading to the formation of naphthoquinones.

    Reduction: Reduction reactions can target the pyrimidine ring or the acetamide linkage, potentially yielding amine derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Naphthoquinones and other oxidized derivatives.

    Reduction: Amine derivatives and reduced pyrimidine compounds.

    Substitution: Functionalized derivatives with various substituents replacing the trifluoromethyl group.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-2-(naphthalen-1-yl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The naphthalene moiety may contribute to π-π stacking interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Similar compounds include other pyrimidine derivatives and naphthalene-based acetamides. Compared to these, N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-2-(naphthalen-1-yl)acetamide is unique due to the presence of both a trifluoromethyl group and a naphthalene moiety, which can confer distinct physicochemical properties and biological activities. Examples of similar compounds include:

    4-methyl-6-(trifluoromethyl)pyrimidine: Lacks the naphthalene moiety.

    Naphthalene-1-yl acetamide: Lacks the pyrimidine ring and trifluoromethyl group.

This compound’s unique combination of structural features makes it a valuable subject for further research and development in various scientific fields.

Properties

IUPAC Name

N-[2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]-2-naphthalen-1-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F3N3O/c1-13-11-17(20(21,22)23)26-18(25-13)9-10-24-19(27)12-15-7-4-6-14-5-2-3-8-16(14)15/h2-8,11H,9-10,12H2,1H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFBMICITIYKNHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)CCNC(=O)CC2=CC=CC3=CC=CC=C32)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.